![molecular formula C18H19N3O3S B2678602 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide CAS No. 650633-38-8](/img/structure/B2678602.png)
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide
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Overview
Description
The compound “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide” is a complex organic molecule. It contains a benzoyl group, a thiosemicarbazide group, and a 2,4-dimethylphenoxy group . These groups are common in many pharmaceuticals and biologically active substances.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl, thiosemicarbazide, and 2,4-dimethylphenoxy groups would likely have a significant impact on the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Activity
1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide: and its derivatives have demonstrated significant antibacterial properties. In a study by Mahnashi et al., several synthesized molecules exhibited appreciable action against bacterial enzymes, including enoyl ACP reductase and DHFR . These findings suggest potential applications in combating bacterial infections.
ADMET Studies
Further research should include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the compound’s safety profile and pharmacokinetics. Understanding these aspects is crucial for its clinical development.
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would be related to how it interacts with biological systems.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[[2-(2,4-dimethylphenoxy)acetyl]amino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-9-15(13(2)10-12)24-11-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQLEIBKZZTOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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